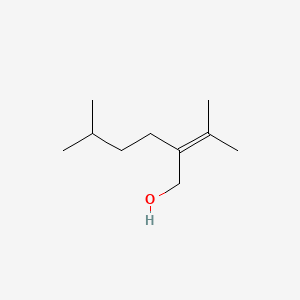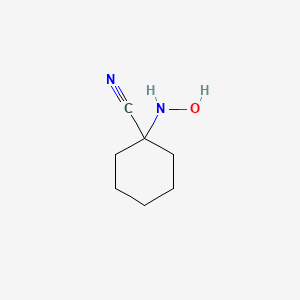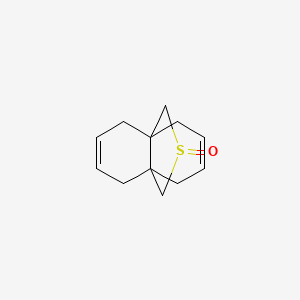![molecular formula C13H16O2 B11957676 2-Phenyl-1,4-dioxaspiro[4.4]nonane CAS No. 55668-46-7](/img/structure/B11957676.png)
2-Phenyl-1,4-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,4-dioxaspiro[4.4]nonane is a synthetic organic compound known for its unique spiroketal structure. This compound is characterized by a spiro linkage between a phenyl group and a dioxaspiro nonane ring system. It has garnered interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4-dioxaspiro[4.4]nonane typically involves the reaction of phenyl-substituted ketones with ethylene glycol under acidic conditions to form the spiroketal structure. The reaction is often catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The process involves the formation of a hemiketal intermediate, which subsequently undergoes cyclization to yield the spiroketal product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spiroketal oxygen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.
Reduction: Formation of phenyl-substituted alcohols.
Substitution: Formation of various substituted spiroketal derivatives.
Applications De Recherche Scientifique
2-Phenyl-1,4-dioxaspiro[4
Chemistry: Used as a building block in the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,4-dioxaspiro[4.4]nonane is primarily related to its ability to interact with biological molecules through its spiroketal structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s phenyl group and spiroketal ring system allow it to fit into specific binding sites, influencing molecular targets and pathways involved in biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spiroketal compound with similar structural features but lacking the phenyl group.
2-Ethyl-1,6-dioxaspiro[4.4]nonane: Known for its use as a pheromone in certain insect species.
1,4-Dioxaspiro[4.4]nonane: A simpler spiroketal structure without the phenyl substitution.
Uniqueness
2-Phenyl-1,4-dioxaspiro[4.4]nonane stands out due to the presence of the phenyl group, which imparts unique chemical and biological properties. This substitution enhances its potential for interactions with biological targets and expands its utility in synthetic chemistry.
Propriétés
Numéro CAS |
55668-46-7 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3-phenyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C13H16O2/c1-2-6-11(7-3-1)12-10-14-13(15-12)8-4-5-9-13/h1-3,6-7,12H,4-5,8-10H2 |
Clé InChI |
WFYWECISNAABSO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)OCC(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)








![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)


